Lysinomicin is classified as a macrolide antibiotic, specifically a member of the aminoglycoside family. It was first isolated in the 1960s and has since been studied for its potential therapeutic applications. The compound is produced by fermentation processes involving specific strains of Micromonospora, which are soil-dwelling actinobacteria known for their ability to produce bioactive compounds.
The synthesis of lysinomicin can be achieved through various methods, primarily focusing on fermentation techniques. The traditional method involves cultivating Micromonospora griseorubida under controlled laboratory conditions to optimize the production of lysinomicin. Recent advancements have also explored synthetic routes that mimic the natural biosynthetic pathways, enabling the production of lysinomicin analogs with enhanced properties.
Technical Details:
Lysinomicin has a complex molecular structure characterized by a cyclopentyl ring and multiple functional groups that contribute to its antibiotic activity. The molecular formula of lysinomicin is , with a molecular weight of approximately 397.52 g/mol.
Structural Features:
The chemical structure can be represented as follows:
Lysinomicin undergoes various chemical reactions that are significant in its synthesis and modification. Key reactions include:
These reactions are critical for developing derivatives that may exhibit improved efficacy against resistant bacterial strains.
Lysinomicin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, blocking peptide bond formation during translation. This action disrupts bacterial growth and replication, making it effective against various pathogens.
Data on Efficacy:
Lysinomicin has several potential applications in medicine:
Lysinomicin (C₂₀H₄₀N₆O₆; MW 460.6 g/mol) is a macrolide antibiotic classified within the aminoglycoside family . Its production relies on submerged fermentation of the soil-dwelling actinobacterium Micromonospora griseorubida. Optimized fermentation involves:
Post-fermentation, lysinomicin is extracted via solvent partitioning (e.g., butanol/water) and purified using chromatographic techniques like reverse-phase HPLC. Yield optimization typically achieves 50–100 mg/L under industrial-scale conditions .
Table 1: Fermentation Parameters for Lysinomicin Production
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 28–30°C | <30°C reduces metabolic activity |
pH | 6.5–7.5 | Alkaline pH degrades product |
Dissolved Oxygen | >30% saturation | Anaerobiosis halts biosynthesis |
Carbon Source | Glycerol (2–4% w/v) | Excess causes catabolite repression |
Fermentation Duration | 120–144 hours | Early harvest lowers purity |
Lysinomicin biosynthesis involves a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) assembly line, followed by tailored enzymatic modifications:
These steps exemplify actinobacterial combinatorial biosynthesis, where temporal enzyme-substrate specificity ensures structural fidelity [1] [7].
Lysinomicin’s core structure features a cyclopentyl ring fused to a 16-membered macrolactone, distinguished by:
Structural characterization employs mass spectrometry (high-resolution ESI-MS), NMR (¹H, ¹³C, COSY), and X-ray crystallography. NMR chemical shifts confirm ring conformations: cyclopentyl H⁺ protons resonate at δ 3.8–4.2 ppm, indicating hydrogen bonding capacity [7].
Lysinomicin shares biosynthetic logic with fortimicin-group aminoglycosides but diverges in key structural motifs:
Table 2: Structural Comparison of Lysinomicin and Fortimicin B
Feature | Lysinomicin | Fortimicin B | Functional Implication |
---|---|---|---|
Core Scaffold | Macrolactone + cyclopentane | Pseudodisaccharide | Macrolide vs. aminocyclitol activity |
Amino Groups | 3 (–NH₂) | 2 (–NH₂) | Alters ribosomal binding affinity |
Sugar Moieties | Desosamine + mycinose | 6-epi-purosamine B | Target specificity divergence |
Key Modification | C12–C13 epoxide | Glycyl amide at C6' | Mechanistic differences in protein synthesis inhibition |
Fortimicin B lacks lysinomicin’s macrolide-associated epoxide and instead incorporates a glycyl-amide group, reducing its ribosomal misreading activity [7] [6]. Both compounds inhibit 70S ribosome dissociation, but lysinomicin’s dual hydroxyl-epoxide system enables broader interference with peptide bond formation [6] [8]. Stereochemically, fortimicin B’s fortamine cyclitol (1,4-diamine) contrasts with lysinomicin’s methylated cyclopentane, explaining divergent binding to the ribosomal A-site [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7